molecular formula C9H13NO2S2 B2417000 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine CAS No. 2210055-19-7

1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine

Cat. No. B2417000
CAS RN: 2210055-19-7
M. Wt: 231.33
InChI Key: WXQGSEGILBVKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrrolidine derivatives and has a unique molecular structure that makes it a promising candidate for various research purposes.

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine has been investigated as a potential sensitizer for DSSCs. Researchers have introduced it as a π-bridge into diethylamino coumarin, leading to novel coumarin sensitizers. These sensitizers were synthesized with cyanoacrylic acid or rhodanine acetic acid as electron acceptors. The light-harvesting capabilities and photovoltaic performance of these compounds were compared with those of a similar sensitizer bearing a phenylthiophene bridge. The replacement of benzene in the π-bridge with a thiazole ring (2-(thiophen-2-yl)thiazole) contributed to improved light-harvesting capability and superior short-circuit current density (JSC). Specifically, the 7-diethylamino coumarin dye with a 2-(thiophen-2-yl)thiazole bridge and cyanoacrylic acid acceptor exhibited the most efficient photoelectric conversion efficiency, reaching a maximum value of 4.78% under simulated AM 1.5 G irradiation .

Fluorescent Probes and Imaging Agents

The thiophene and pyrrolidine moieties are known for their fluorescence properties. Researchers might investigate 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine as a fluorescent probe for biological imaging. Its potential applications include cellular imaging, tracking specific biomolecules, or studying cellular processes.

These are just a few potential applications, and further research is needed to fully explore the versatility of 1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine in various scientific fields. If you need more information or have additional questions, feel free to ask!

properties

IUPAC Name

1-methylsulfonyl-3-thiophen-2-ylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S2/c1-14(11,12)10-5-4-8(7-10)9-3-2-6-13-9/h2-3,6,8H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQGSEGILBVKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)-3-(thiophen-2-yl)pyrrolidine

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